Safety Data Sheet (SDS) for 2-Chloro-4-(trichloromethyl)pyrimidine
Safety Data Sheet (SDS) for 2-Chloro-4-(trichloromethyl)pyrimidine
Safety Data Sheet (SDS) Technical Guide: 2-Chloro-4-(trichloromethyl)pyrimidine
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 2-Chloro-4-(trichloromethyl)pyrimidine (CAS: 701-28-0).[1][2] Unlike standard SDS documents, this whitepaper integrates mechanistic chemical insights with field-proven safety protocols.[1][2]
The compound is a high-value electrophilic building block used in the synthesis of fused heterocycles and kinase inhibitors.[1] Its dual-reactive centers—the C2-chlorine atom and the C4-trichloromethyl group—present unique stability challenges, specifically moisture sensitivity and hydrolytic degradation that releases hydrogen chloride (HCl).[1][2] This guide prioritizes the mitigation of these specific chemical risks.
Part 1: Chemical Identity & Physicochemical Profile[1][3][4]
| Property | Data | Significance |
| Chemical Name | 2-Chloro-4-(trichloromethyl)pyrimidine | Primary identifier.[1][2][3][4][5][6][7] |
| CAS Number | 701-28-0 | Essential for regulatory tracking.[1][2] |
| Molecular Formula | High halogen content implies lipophilicity and density. | |
| Molecular Weight | 231.89 g/mol | -- |
| Physical State | Solid (Low-melting) / Semi-solid | Handling requires temperature control to prevent liquefaction.[1][2] |
| Solubility | Soluble in DCM, EtOAc, DMSO | Avoid protic solvents (MeOH, Water) to prevent solvolysis. |
| Melting Point | ~50–60 °C (Estimated) | Keep below 25 °C to maintain solid form. |
Part 2: Hazard Identification & Risk Assessment (GHS)
Signal Word: DANGER
Core Hazards
-
H314: Causes severe skin burns and eye damage. (Due to potential HCl generation on contact with moisture).
-
EUH014: Reacts violently with water. (Specific to the trichloromethyl functionality).[6][9][10]
Mechanistic Hazard Analysis
The trichloromethyl group (
Impact: Old bottles may build pressure. Always open in a fume hood.
Part 3: Safe Handling & Storage Protocols
Storage: The "Dry-Cold" Standard
-
Temperature: Store at 2–8 °C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is hygroscopic.
-
Container: Teflon-lined caps are mandatory.[1][2] Metal caps will corrode due to off-gassing HCl.[1][2]
Operational Workflow (SOP)
-
Weighing: Do not weigh on an open bench. Use a localized exhaust trunk or weigh inside a glovebox if high precision is required.
-
Solvent Selection: Use anhydrous solvents only. Dry dichloromethane (DCM) over
or molecular sieves before use.
Reactivity Visualization
The following diagram illustrates the divergent reactivity pathways that dictate handling requirements.
Figure 1: Reactivity profile showing the competition between desired nucleophilic substitution and hazardous hydrolysis.
Part 4: Emergency Response & First Aid
Spill Management (The Neutralization Protocol)
Do not simply wipe up spills. The trichloromethyl group can persist and hydrolyze slowly on waste rags, creating delayed acid burns.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Neutralize: Cover the spill with a weak base slurry (Sodium Bicarbonate
or Calcium Carbonate ).-
Why? Strong bases (NaOH) can trigger rapid, exothermic hydrolysis. Weak bases neutralize the acid without thermal runaway.
-
-
Absorb: Mix with vermiculite or dry sand.
-
Disposal: Place in a double-bagged hazardous waste container labeled "Corrosive - Acidic Organic".
First Aid Measures
-
Eye Contact: Immediate irrigation for 30 minutes . Time is critical to prevent corneal opacity from HCl formation.
-
Skin Contact: Wash with soap and water.[11][7][8] Apply a dilute solution of sodium bicarbonate if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Pulmonary edema may be delayed by up to 48 hours.
Part 5: Synthesis & Application Context
Synthetic Utility
Researchers utilize 2-Chloro-4-(trichloromethyl)pyrimidine primarily for two transformations:
-
C2-Substitution: The chlorine at position 2 is highly activated for
reactions due to the electron-withdrawing nature of the ring nitrogens and the group.[1][2] -
C4-Derivatization: The trichloromethyl group can be converted to esters, amides, or reduced to methyl groups, serving as a versatile "handle" for scaffold elaboration.[1]
Experimental Logic
-
Stoichiometry: Always use a scavenger base (e.g., DIPEA or
) when reacting with amines to neutralize the HCl byproduct. -
Quenching: Quench reactions slowly into a biphasic mixture (DCM/Sat.
) to control the heat of neutralization.
Part 6: Ecological & Disposal Considerations
-
Ecotoxicity: High toxicity to aquatic life due to pH shifts (acidification) and organochlorine persistence.
-
Disposal Method:
-
Dissolve in a combustible solvent.
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Critical: The scrubber must be rated for high chlorine content to capture HCl gas generated during combustion.
-
References
-
PubChem. (n.d.). Compound Summary: 2-Chloro-4-(trichloromethyl)pyrimidine.[1][2][3][4][5] National Library of Medicine. Retrieved February 18, 2026, from [Link][1]
-
Zanatta, N., et al. (2008). Comparative Study of the Chemoselectivity and Yields of the Synthesis of N-Alkyl-4-(trihalomethyl)-1H-pyrimidin-2-ones. European Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link][1]
Sources
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- 2. CAS号列表_7_第8页_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-chloro-pyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 5. 701-28-0 CAS Manufactory [m.chemicalbook.com]
- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. fishersci.com [fishersci.com]
- 8. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
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